Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate
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Overview
Description
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is an organic compound that features a unique structure combining a dioxin ring with a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate typically involves the following steps:
Formation of the dioxin ring: Starting from 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated to form the dioxin ring.
Esterification: The dioxin intermediate is then esterified with methyl 3-hydroxypropanoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.
Biological Studies: It can be used in studies to understand the interaction of dioxin-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The dioxin ring may play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is unique due to its combination of a dioxin ring with a hydroxypropanoate ester. This structure imparts specific chemical properties that can be exploited in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-11(14)7-9(13)8-3-2-4-10-12(8)17-6-5-16-10/h2-4,9,13H,5-7H2,1H3 |
InChI Key |
PNUUSVJNRVEXIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=C2C(=CC=C1)OCCO2)O |
Origin of Product |
United States |
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